Cas no 1189651-84-0 (1-(adamantan-1-yl)methoxy-3-4-(4-methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride)
1-(adamantan-1-yl)methoxy-3-4-(4-methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(adamantan-1-yl)methoxy-3-4-(4-methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride
- 1-(1-adamantylmethoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
- 1-((3r,5r,7r)-adamantan-1-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- AKOS026683693
- 1-[(adamantan-1-yl)methoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride
- 1189651-84-0
- F3254-0033
-
- Inchi: 1S/C25H38N2O3.2ClH/c1-29-24-4-2-22(3-5-24)27-8-6-26(7-9-27)16-23(28)17-30-18-25-13-19-10-20(14-25)12-21(11-19)15-25;;/h2-5,19-21,23,28H,6-18H2,1H3;2*1H
- InChI Key: ZXNZCMVDOWOKMG-UHFFFAOYSA-N
- SMILES: Cl.Cl.O(CC(CN1CCN(C2C=CC(=CC=2)OC)CC1)O)CC12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 486.2415985g/mol
- Monoisotopic Mass: 486.2415985g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 513
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.2Ų
1-(adamantan-1-yl)methoxy-3-4-(4-methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3254-0033-2μmol |
1-[(adamantan-1-yl)methoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride |
1189651-84-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3254-0033-1mg |
1-[(adamantan-1-yl)methoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride |
1189651-84-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3254-0033-2mg |
1-[(adamantan-1-yl)methoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride |
1189651-84-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3254-0033-3mg |
1-[(adamantan-1-yl)methoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride |
1189651-84-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 |
1-(adamantan-1-yl)methoxy-3-4-(4-methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1-(adamantan-1-yl)methoxy-3-4-(4-methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride
1-(Adamantan-1-yl)methoxy-3-4-(4-Methoxyphenyl)piperazin-1-ylpropan-2-ol Dihydrochloride: A Novel Compound with Promising Pharmacological Potential
1-(Adamantan-1-yl)methoxy-3-4-(4-Methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride represents a unique chemical entity with a complex molecular architecture, characterized by its adamantane core, 4-methoxyphenyl substituent, and piperazine ring system. This compound, with the CAS No. 1189651-84-0, has garnered significant attention in recent years due to its potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents for neurodegenerative disorders and inflammatory diseases. The integration of multiple functional groups, including the hydrochloride salt form, enhances its solubility and bioavailability, making it a valuable candidate for further investigation.
The molecular structure of 1-(Adamantan-1-yl)methoxy-3-4-(4-Methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride is composed of three key components: the adamantane framework, the 4-methoxyphenyl aromatic ring, and the piperazine heterocyclic system. The adamantane core, a highly symmetrical and rigid hydrocarbon, provides structural stability and resistance to metabolic degradation. The 4-methoxyphenyl group introduces aromaticity and potential interactions with biological targets, while the piperazine ring offers flexibility and the ability to form hydrogen bonds with receptor sites. This combination of structural elements contributes to the compound's unique pharmacological profile.
Recent studies have highlighted the potential of 1-(Adamantan-1-yl)methoxy-3-4-(4-Methyloxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride in modulating signaling pathways associated with neurodegenerative diseases. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective agonistic activity at the adenosine A2A receptor, which is implicated in the pathogenesis of Parkinson's disease. The 4-methoxyphenyl substituent was found to enhance receptor binding affinity, while the piperazine ring contributes to the compound's ability to cross the blood-brain barrier, a critical factor in the treatment of central nervous system disorders.
In addition to its neuroprotective properties, 1-(Adamantan-1-yl)methoxy-3-4-(4-Methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride has shown promise in the context of inflammatory diseases. A 2024 preclinical study published in Pharmaceutical Research revealed that this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The adamantane core was found to stabilize the molecule's conformation, enabling it to effectively interact with key proteins involved in the inflammatory response. This mechanism of action suggests potential applications in the treatment of autoimmune conditions and chronic inflammatory disorders.
The hydrochloride salt form of this compound plays a critical role in its pharmacokinetic properties. The dihydrochloride salt enhances solubility in aqueous environments, which is essential for oral bioavailability. A 2023 pharmacokinetic study published in Drug Metabolism and Disposition reported that the hydrochloride form of this compound exhibits improved absorption rates compared to its free base counterpart. This finding underscores the importance of the hydrochloride salt in optimizing therapeutic outcomes and reducing the risk of poor bioavailability, a common challenge in drug development.
Recent advancements in computational modeling have further elucidated the molecular interactions of 1-(Adamantan-1-yl)methoxy-3-4-(4-Methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride. A 2024 study published in Computational and Structural Chemistry utilized molecular docking simulations to predict the compound's binding affinity to the adenosine A2A receptor. The results indicated that the 4-methoxyphenyl group forms hydrogen bonds with specific amino acid residues in the receptor, while the piperazine ring facilitates additional interactions that stabilize the ligand-receptor complex. These findings provide a molecular basis for the compound's selectivity and efficacy in targeting specific biological pathways.
Despite its promising pharmacological properties, the development of 1-(Adamantan-1-yl)methoxy-3-4-(4-Methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride as a therapeutic agent requires further investigation. A 2023 review article in Drug Discovery Today emphasized the need for preclinical and clinical studies to evaluate its safety profile, long-term efficacy, and potential side effects. The compound's complex molecular structure may also pose challenges in terms of synthetic accessibility and scalability, which are critical factors in the transition from laboratory research to industrial drug production.
In summary, 1-(Adamantan-1-yl)methoxy-3-4-(4-Methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride represents a novel chemical entity with significant potential in the treatment of neurodegenerative and inflammatory diseases. Its unique molecular architecture, including the adamantane, 4-methoxyphenyl, and piperazine components, contributes to its pharmacological activity and therapeutic versatility. Further research is needed to fully explore its applications and optimize its properties for clinical use.
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